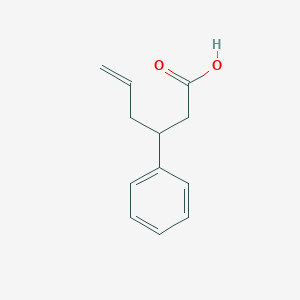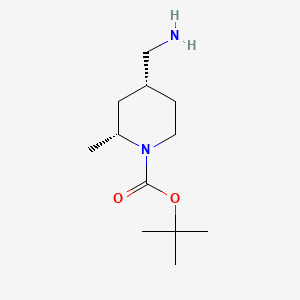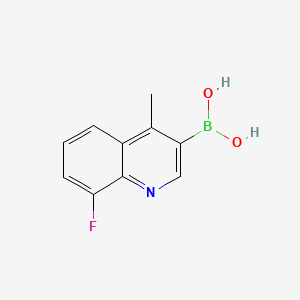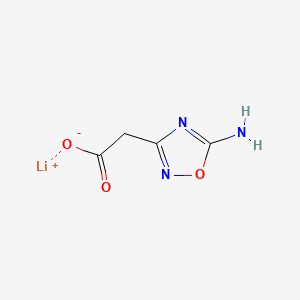
3-Phenylhex-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylhex-5-enoic acid: is an organic compound with the molecular formula C12H14O2 . It is characterized by a phenyl group attached to a hexenoic acid chain. This compound is notable for its carboxylic acid functional group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 3-Phenylhex-5-enoic acid involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with an appropriate aldehyde or ketone, followed by acid hydrolysis to yield the desired product.
Aldol Condensation: Another synthetic route involves the aldol condensation of benzaldehyde with a suitable enolate, followed by dehydration and subsequent oxidation to form the carboxylic acid.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. These methods may include the use of metal catalysts and optimized reaction conditions to facilitate large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Phenylhex-5-enoic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Bromine, nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Phenylhex-5-enoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials. Its unique chemical properties make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-Phenylhex-5-enoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The phenyl group may participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological and chemical activities.
Comparaison Avec Des Composés Similaires
3-Phenylpropionic acid: Similar in structure but lacks the double bond in the hexenoic acid chain.
3-Phenylbutyric acid: Contains an additional carbon in the chain compared to 3-Phenylhex-5-enoic acid.
3-Phenylpent-4-enoic acid: Similar structure with a different position of the double bond.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a double bond in the hexenoic acid chain. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-phenylhex-5-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(9-12(13)14)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,13,14) |
Clé InChI |
KARGDSIBBUXAAF-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CC(=O)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13464917.png)

![3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13464932.png)




dimethylsilane](/img/structure/B13464961.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B13464969.png)

